(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Description

Systematic Nomenclature and Structural Identification

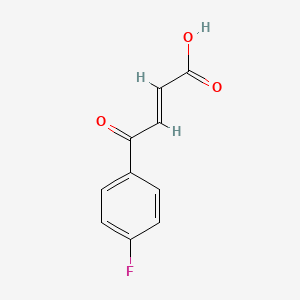

The compound this compound represents a well-characterized organic molecule with distinctive structural features that define its chemical behavior and applications. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, reflecting its stereochemical configuration and functional group arrangement. The systematic name clearly indicates the presence of a fluorine substituent at the para position of the phenyl ring, connected to a four-carbon chain containing both ketone and carboxylic acid functionalities.

The molecular formula C₁₀H₇FO₃ reveals the compound's composition, with a molecular weight of 194.16 daltons. The structural identification is further supported by its Chemical Abstracts Service registry number 35504-85-9, which serves as a unique identifier in chemical databases worldwide. The compound's stereochemistry is specifically defined by the (E)-configuration, indicating that the higher priority substituents across the double bond are positioned on opposite sides, as determined by the Cahn-Ingold-Prelog priority rules.

Spectroscopic characterization provides detailed insights into the molecular structure. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F accurately describes the connectivity and stereochemistry. Nuclear magnetic resonance spectroscopic analysis has confirmed the structural assignments, with characteristic signals observed for the aromatic protons, the α,β-unsaturated system, and the carboxylic acid functionality. The International Chemical Identifier string InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ provides a standardized representation that encodes the complete structural information including stereochemistry.

Historical Context in Organic Chemistry Research

The development and study of this compound emerged from broader research initiatives in α,β-unsaturated carbonyl chemistry during the late twentieth and early twenty-first centuries. The compound was first cataloged in chemical databases in 2005, reflecting the growing interest in fluorinated organic molecules for pharmaceutical applications. The systematic investigation of this particular structure gained momentum as researchers recognized the unique properties imparted by the combination of fluorine substitution and α,β-unsaturated carbonyl functionality.

Historical research into α,β-unsaturated carbonyl compounds can be traced back to fundamental studies on conjugated systems and their reactivity patterns. The Perkin reaction, first described in the nineteenth century, established important precedents for the synthesis of α,β-unsaturated aromatic acids through condensation reactions between aromatic aldehydes and carboxylic acid derivatives. These early investigations laid the groundwork for understanding how conjugation between carbonyl groups and alkenes creates molecules with enhanced electrophilic character at multiple positions.

The specific interest in fluorinated derivatives like this compound developed as part of the broader medicinal chemistry trend toward incorporating fluorine atoms into drug molecules. Fluorine substitution often enhances metabolic stability, alters lipophilicity, and modifies binding interactions with biological targets. Research efforts have demonstrated that this compound serves as a valuable intermediate in synthetic pathways leading to biologically active molecules, particularly in the development of cholesterol-lowering agents. The compound's utility in the synthesis of Ezetimibe, an important cholesterol absorption inhibitor, has driven significant research interest in optimizing its preparation and understanding its chemical properties.

Position Within α,β-Unsaturated Carbonyl Compound Taxonomy

This compound occupies a specific and important position within the broader classification of α,β-unsaturated carbonyl compounds. These compounds are characterized by the general structure (O=CR)−Cα=Cβ−R, where the carbonyl group is conjugated with an alkene functionality. The classification system for α,β-unsaturated carbonyl compounds encompasses several major subcategories, including enones, enals, and α,β-unsaturated carboxylic acids and their derivatives.

Within this taxonomic framework, this compound is classified as an α,β-unsaturated carboxylic acid with an additional ketone functionality. This dual carbonyl character places it in a specialized subcategory of compounds that exhibit enhanced electrophilic properties due to the presence of multiple electron-withdrawing groups. The compound's structure creates an extended conjugated system that allows for electron delocalization across the entire chain, resulting in resonance stabilization and unique reactivity patterns.

The fluorine substitution on the aromatic ring further distinguishes this compound within its class. Fluorinated α,β-unsaturated carbonyl compounds represent a subset with altered electronic properties compared to their non-fluorinated analogs. The electron-withdrawing nature of fluorine enhances the electrophilic character of both the carbonyl carbon and the β-carbon, making these positions more susceptible to nucleophilic attack. This enhanced reactivity profile makes fluorinated derivatives particularly valuable in synthetic organic chemistry applications.

The compound's position in the taxonomy is also defined by its stereochemical designation. The (E)-configuration represents one of two possible geometric isomers around the double bond, with the (Z)-isomer constituting the alternative form. The (E)-configuration is generally more thermodynamically stable due to reduced steric interactions between substituents, which explains why this isomer is typically observed as the predominant form in synthetic preparations. Research has shown that the stereochemistry significantly influences the compound's reactivity patterns and biological activity profiles.

| Taxonomic Classification | Category | Subcategory | Specific Features |

|---|---|---|---|

| Chemical Class | α,β-Unsaturated Carbonyl | α,β-Unsaturated Carboxylic Acid | Dual carbonyl functionality |

| Aromatic Substitution | Halogenated Aromatic | para-Fluorinated | Single fluorine substituent |

| Stereochemistry | Geometric Isomer | (E)-Configuration | Trans arrangement across double bond |

| Molecular Framework | Aromatic-Aliphatic | Phenylbutanoic Acid Derivative | Four-carbon chain with aromatic ring |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWGWOQRTZZAS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253946 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35504-85-9 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35504-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid typically involves the aldol condensation reaction between 4-fluorobenzaldehyde and acetylacetone. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate β-hydroxy ketone, which undergoes dehydration to yield the desired enone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid serves as a valuable building block in organic synthesis. It is utilized as a precursor for more complex molecules, facilitating the development of various organic compounds through reactions such as oxidation, reduction, and substitution.

Research indicates that this compound exhibits diverse biological activities:

- Antioxidant Activity : Studies have shown that it effectively scavenges free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations reveal that it inhibits the growth of certain bacterial strains and fungi, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, with studies suggesting it can reduce pro-inflammatory cytokines in cell models, which could be beneficial for treating inflammatory diseases.

Antioxidant Study

A study demonstrated that (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid significantly reduced oxidative stress markers in cell cultures. This suggests its potential use as a therapeutic agent for conditions related to oxidative stress.

Antimicrobial Research

In vitro tests indicated that this compound exhibited inhibitory effects on various bacterial strains, highlighting its potential for development into an antimicrobial drug. The results suggest further exploration into its mechanism of action against pathogens .

Anti-inflammatory Investigation

Research findings indicate that this compound could effectively reduce pro-inflammatory cytokines in cell models. This property may have therapeutic implications for conditions such as arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 4-aryl-4-oxobut-2-enoic acids are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis of key analogues:

Functional Group Modifications

- Amide vs. Ketone Derivatives: Replacing the ketone with an amide group (e.g., (2E)-4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid) reduces electrophilicity but improves solubility. Such derivatives exhibit moderate antioxidant activity (IC₅₀ = 15–25 μM) .

- Chalcone Analogues: Compounds like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.7 μM) show higher potency than 4-oxobut-2-enoic acids due to extended conjugation and halogen substitution .

Key Research Findings

Mechanistic Insights: The α,β-unsaturated system in this compound enables covalent binding to cysteine residues in proteins (e.g., p53), stabilizing mutant conformations .

SAR Studies: Para-substituted derivatives follow Hammett’s σ values, where electron-withdrawing groups (F, Br, NO₂) enhance reactivity and bioactivity compared to electron-donating groups (CH₃, OCH₃) .

Synthetic Utility: The compound serves as a precursor for heterocycles (e.g., pyridazinones, thiazoles) with antimicrobial and anti-inflammatory activities .

Biological Activity

Overview

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, commonly referred to as a fluorinated derivative of 4-oxobutenoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group that enhances its interaction with biological targets.

The synthesis of this compound typically involves the condensation reaction between 4-fluorobenzaldehyde and acetylacetone under basic conditions. This reaction can be optimized for yield and purity through recrystallization methods. The compound is known for its stability and solubility in various organic solvents, making it suitable for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting signal transduction pathways.

- Receptor Interaction : The compound's structure allows it to bind to certain receptors, influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for further investigation in inflammatory diseases.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

- Anti-inflammatory Mechanism : In a study focusing on inflammatory bowel disease models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential utility in managing chronic inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | 5.6 |

| (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Similar structure | Moderate anticancer activity | 12.3 |

| 4-Fluorophenylboronic acid | Different functional groups | Limited biological activity | >50 |

Q & A

Q. What are the optimal synthetic routes for (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Knoevenagel condensation of 4-fluorobenzaldehyde with an appropriate diketone or ester, followed by hydrolysis and decarboxylation . Key parameters include pH control (alkaline conditions for condensation) and temperature modulation during hydrolysis to minimize side reactions. Yield optimization can be achieved by using continuous flow reactors for precise control of reaction kinetics . Purity is enhanced via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the α,β-unsaturated ketone and carboxylic acid) .

- NMR : ¹H NMR resolves the (E)-configuration of the double bond (J ≈ 12–16 Hz for trans-coupled protons) and aromatic fluorine coupling patterns . ¹³C NMR confirms the carbonyl and carboxylic acid carbons (~190 ppm and ~170 ppm, respectively) .

- UV-Vis : Useful for studying conjugation effects in the α,β-unsaturated system (λmax ~250–300 nm) .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the ketone group, enhancing its susceptibility to nucleophilic attack (e.g., by amines or hydrazines) . In oxidation reactions, the conjugated system stabilizes intermediates, favoring selective oxidation of the double bond over the aromatic ring .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-Response Analysis : Perform IC50 assays across multiple concentrations to distinguish specific enzyme inhibition (e.g., COX-2 or Kynurenine-3-hydroxylase) from nonspecific cytotoxicity .

- Metabolic Profiling : Use LC-MS to identify metabolites that may contribute to off-target effects .

- Structural Analog Comparison : Test fluorophenyl derivatives with varying substituent positions to isolate structure-activity relationships .

Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?

- Molecular Docking : Simulate binding to enzymes like COX-2 using software (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxylic acid group) .

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) .

- Experimental Validation : Validate predictions via enzyme inhibition assays and X-ray crystallography of protein-ligand complexes .

Q. What advanced analytical techniques are recommended for detecting trace impurities or stereochemical byproducts?

- Chiral HPLC : Resolves enantiomeric impurities using cellulose-based columns and polar mobile phases .

- HRMS : Confirms molecular formula and detects low-abundance impurities (e.g., decarboxylated byproducts) .

- 2D NMR (COSY, NOESY) : Identifies stereochemical anomalies in synthetic batches .

Methodological Notes

- Contradiction Mitigation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Stereochemical Purity : Use chiral auxiliaries during synthesis to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.